molecular formula C10H12N4O4 B166227 Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone CAS No. 2057-82-1

Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone

Cat. No.: B166227
CAS No.: 2057-82-1
M. Wt: 252.23 g/mol
InChI Key: WYSDOKPZMGYVGI-WDZFZDKYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone can be synthesized through the reaction of 2-methylpropanal (isobutyraldehyde) with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction proceeds via a condensation mechanism, where the carbonyl group of the aldehyde reacts with the hydrazine to form the hydrazone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone linkage between the carbonyl group of the aldehyde and the hydrazine group. This linkage is stabilized by resonance structures, which distribute the electron density across the molecule . The compound can undergo further reactions, such as protonation and deprotonation, leading to the formation of various intermediates and final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in its chemical behavior and applications compared to its analogs.

Properties

CAS No.

2057-82-1

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

N-[(Z)-2-methylpropylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C10H12N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3/b11-6-

InChI Key

WYSDOKPZMGYVGI-WDZFZDKYSA-N

Isomeric SMILES

CC(C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

2057-82-1

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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